molecular formula C9H13NSe B14654386 Benzenamine, N,N-dimethyl-4-(methylseleno)- CAS No. 53120-61-9

Benzenamine, N,N-dimethyl-4-(methylseleno)-

Cat. No.: B14654386
CAS No.: 53120-61-9
M. Wt: 214.18 g/mol
InChI Key: SSXLNCVSPHLRQA-UHFFFAOYSA-N
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Description

Benzenamine, N,N-dimethyl-4-(methylseleno)- is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with an amine group (NH₂) and a methylseleno group (CH₃Se)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N,N-dimethyl-4-(methylseleno)- typically involves the introduction of a methylseleno group to a pre-existing aromatic amine. One common method is the reaction of N,N-dimethylaniline with a methylseleno reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of Benzenamine, N,N-dimethyl-4-(methylseleno)- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N,N-dimethyl-4-(methylseleno)- undergoes various chemical reactions, including:

    Oxidation: The methylseleno group can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to remove the methylseleno group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Selenoxides or selenones.

    Reduction: Benzenamine, N,N-dimethyl-4-(methylseleno)- without the methylseleno group.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzenamine, N,N-dimethyl-4-(methylseleno)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N,N-dimethyl-4-(methylseleno)- involves its interaction with molecular targets such as enzymes and receptors. The methylseleno group can undergo redox reactions, influencing cellular redox balance and signaling pathways. This can lead to various biological effects, including modulation of oxidative stress and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N,N-dimethyl-: Lacks the methylseleno group, making it less reactive in redox reactions.

    Benzenamine, N,N-dimethyl-4-nitro-: Contains a nitro group instead of a methylseleno group, leading to different chemical and biological properties.

    Benzenamine, N,N-dimethyl-4-methoxy-: Features a methoxy group, which affects its reactivity and applications.

Uniqueness

Benzenamine, N,N-dimethyl-4-(methylseleno)- is unique due to the presence of the methylseleno group, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

53120-61-9

Molecular Formula

C9H13NSe

Molecular Weight

214.18 g/mol

IUPAC Name

N,N-dimethyl-4-methylselanylaniline

InChI

InChI=1S/C9H13NSe/c1-10(2)8-4-6-9(11-3)7-5-8/h4-7H,1-3H3

InChI Key

SSXLNCVSPHLRQA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)[Se]C

Origin of Product

United States

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